DOTA satoreotide

説明

サトレオチド テトラクセタン: は、標的放射性医薬品療法に使用される新規化合物です。 これは、小細胞肺癌やメルケル細胞癌などの特定の種類の神経内分泌腫瘍や侵襲性癌で過剰発現しているソマトスタチンタイプ2受容体のアンタゴニストです 。 この化合物は、周囲の健康な組織への損傷を最小限に抑えながら、癌細胞に標的放射線療法を届ける能力のために、核医学の分野で特に重要です .

準備方法

合成経路と反応条件

サトレオチド テトラクセタンの合成は、ペプチド主鎖の調製から始まり、キレート剤テトラクセタンとの結合が続く、複数の手順が含まれます。ペプチドは、成長中のペプチド鎖にアミノ酸を順次付加できる方法である固相ペプチド合成(SPPS)を使用して合成されます。 反応条件には、通常、保護されたアミノ酸、HBTUまたはDICのようなカップリング試薬、TFAのような脱保護剤の使用が含まれます .

ペプチドが合成されると、ルテチウム-177などの放射性同位体を結合できるキレート剤であるテトラクセタンと結合されます。 この結合は、通常、EDCまたはNHSなどのカップリング試薬を使用して、約7〜8のpHの水性条件下で行われます .

工業生産方法

サトレオチド テトラクセタンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、SPPS用の自動ペプチド合成機、HPLCなどの大規模精製システム、最終製品の純度と有効性を確保するための厳格な品質管理対策が含まれます。 テトラクセタンとの結合もスケールアップされ、高収率と一貫した品質を実現するために、反応条件を注意深く監視しています .

化学反応の分析

Radiolabeling Reactions

DOTA-satoreotide binds lutetium-177 (¹⁷⁷Lu) for therapeutic use. The radiolabeling process involves:

Reaction Conditions:

Key Parameters:

| Parameter | Value | Reference |

|---|---|---|

| Radiochemical yield (RCY) | >95% | |

| Radiochemical purity (RCP) | >99% | |

| Molar activity | 50–100 GBq/µmol |

The reaction follows a single-step substitution mechanism , where ¹⁷⁷Lu³⁺ replaces protons in the DOTA macrocycle .

Stability in Biological Media:

| Medium | Stability (24 hrs) | Major Degradation Products | Reference |

|---|---|---|---|

| Phosphate-buffered saline (PBS) | 77% intact | Oxidized methionine residues | |

| Mouse serum | 81% intact | Proteolytic cleavage products |

Oxidation at methionine residues is mitigated by gentisic acid . Reduction of disulfide bonds (e.g., using TCEP) has been reported in acidic conditions.

Receptor Binding and Internalization

DOTA-satoreotide acts as a somatostatin receptor subtype 2 (SSTR2) antagonist . Key binding metrics compared to agonists:

The antagonist shows higher receptor occupancy due to binding to both internalized and surface SSTR2 sites .

Comparative Pharmacokinetics

Biodistribution studies in murine models reveal distinct organ uptake profiles:

| Organ | [¹⁷⁷Lu]Lu-DOTA-satoreotide (%ID/g) | [¹⁷⁷Lu]Lu-DOTA-TATE (%ID/g) |

|---|---|---|

| Tumor | 12.5 ± 1.8 | 6.2 ± 1.1 |

| Kidneys | 8.4 ± 0.9 | 4.1 ± 0.7 |

| Liver | 3.2 ± 0.5 | 1.8 ± 0.3 |

科学的研究の応用

Satoreotide tetraxetan has a wide range of scientific research applications:

Chemistry: Used in the study of peptide synthesis and chelation chemistry.

Biology: Investigated for its role in targeting somatostatin receptors in various cell lines.

Medicine: Primarily used in the treatment of neuroendocrine tumors through peptide receptor radionuclide therapy (PRRT). .

Industry: Utilized in the production of radiopharmaceuticals for cancer treatment.

作用機序

サトレオチド テトラクセタンは、特定の腫瘍で過剰発現しているソマトスタチンタイプ2受容体に結合することで効果を発揮します。結合すると、この化合物は癌細胞に内部化され、放射性同位体ルテチウム-177からの標的放射線を届けます。 この標的アプローチにより、周囲の健康な組織を温存しながら、癌細胞を破壊することができます .

類似の化合物との比較

類似の化合物

オクトレオチド: PRRTに使用される別のソマトスタチンアナログ。

ランレオチド: オクトレオチドに似ており、神経内分泌腫瘍の治療に使用されます。

独自性

サトレオチド テトラクセタンは、ソマトスタチンタイプ2受容体に対する高い親和性と、標的放射線療法を届ける能力のために独特です。 テトラクセタンとの結合により、ルテチウム-177と安定なキレート化が可能になり、PRRTで非常に効果的です .

類似化合物との比較

Similar Compounds

Octreotide: Another somatostatin analog used in PRRT.

Lanreotide: Similar to octreotide, used for treating neuroendocrine tumors.

Dotatate: A somatostatin analog conjugated with a different chelating agent, used in PRRT

Uniqueness

Satoreotide tetraxetan is unique due to its high affinity for somatostatin type 2 receptors and its ability to deliver targeted radiation therapy. Its conjugation with tetraxetan allows for stable chelation with lutetium-177, making it highly effective in PRRT .

生物活性

DOTA satoreotide, a somatostatin analog, has garnered attention for its potential in treating neuroendocrine tumors (NETs) through peptide receptor radionuclide therapy (PRRT). This article delves into its biological activity, efficacy, and safety based on diverse research findings.

This compound functions primarily as a somatostatin receptor (SSTR) antagonist, specifically targeting SSTR subtype 2 (SST2). This compound binds to SST2 receptors on tumor cells, inhibiting tumor growth and inducing apoptosis. The binding affinity of this compound is significantly higher than that of traditional agonists like DOTA-TATE, allowing for enhanced therapeutic efficacy.

2. Comparative Efficacy in Clinical Studies

A pivotal study compared the anti-tumor activity of this compound with DOTA-TATE in patients with metastatic NETs. The findings indicated that:

- Tumor Uptake : this compound demonstrated a 3.5-fold higher median tumor dose and over two-fold higher tumor-to-kidney dose ratios compared to DOTA-TATE .

- Progression-Free Survival (PFS) : Patients treated with this compound had a median PFS of 21 months , significantly longer than the control group receiving standard treatments .

Table 1: Summary of Clinical Findings

| Parameter | This compound | DOTA-TATE |

|---|---|---|

| Median Tumor Dose | Higher by 3.5x | Baseline |

| Tumor-to-Kidney Ratio | Higher by 2x | Baseline |

| Median PFS | 21 months | 8.5 months |

| Disease Control Rate (DCR) | 85% | 79% |

3. In Vitro and In Vivo Studies

In vitro studies have shown that this compound binds to nearly twice as many SST2 receptors compared to DOTA-TATE. This was evidenced by saturation binding assays which reported a mean Bmax of 3210 fmol/mg protein for this compound versus 1790 fmol/mg protein for DOTA-TATE .

In vivo experiments further corroborated these findings, demonstrating that:

- DNA Damage Induction : this compound was associated with increased DNA double-strand breaks (DSBs), indicating enhanced cytotoxic effects on tumor cells .

- Tumor Growth Inhibition : Mice treated with this compound exhibited a significantly longer time to reach a tumor volume of 850 mm³ compared to those treated with DOTA-TATE .

4. Case Studies and Patient Outcomes

Several case studies have highlighted the clinical benefits of using this compound in patients with advanced NETs:

- A cohort study involving 261 patients revealed that treatment with this compound led to significant improvements in survival rates and quality of life .

- Adverse events were monitored, showing that while most patients experienced some degree of side effects, they were manageable and did not lead to treatment discontinuation .

5. Safety Profile

The safety profile of this compound appears favorable when compared to traditional therapies. Most adverse events reported were mild to moderate, primarily involving hematological parameters without significant renal toxicity .

Table 2: Adverse Events Reported

| Adverse Event | Incidence (%) |

|---|---|

| Hematological Changes | 93% |

| Renal Toxicity | Minimal |

| Other Mild Effects | Common |

特性

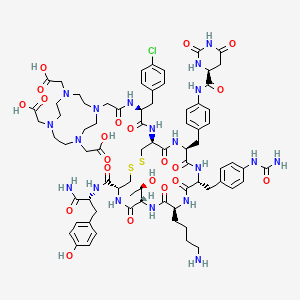

IUPAC Name |

2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H98ClN19O21S2/c1-41(95)63-72(113)87-57(70(111)83-51(64(77)105)30-45-11-19-49(96)20-12-45)40-117-116-39-56(86-67(108)52(31-42-5-13-46(75)14-6-42)81-59(98)35-91-22-24-92(36-60(99)100)26-28-94(38-62(103)104)29-27-93(25-23-91)37-61(101)102)71(112)85-54(33-43-7-15-47(16-8-43)79-66(107)55-34-58(97)89-74(115)88-55)69(110)84-53(32-44-9-17-48(18-10-44)80-73(78)114)68(109)82-50(65(106)90-63)4-2-3-21-76/h5-20,41,50-57,63,95-96H,2-4,21-40,76H2,1H3,(H2,77,105)(H,79,107)(H,81,98)(H,82,109)(H,83,111)(H,84,110)(H,85,112)(H,86,108)(H,87,113)(H,90,106)(H,99,100)(H,101,102)(H,103,104)(H3,78,80,114)(H2,88,89,97,115)/t41-,50+,51-,52+,53-,54+,55+,56-,57+,63+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZDXGQUNVNYQP-MXEXKMKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC7=CC=C(C=C7)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H98ClN19O21S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1689.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039726-31-2 | |

| Record name | DOTA satoreotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039726312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SATOREOTIDE TETRAXETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC1O2FB9FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。